Bienvenue dans la boutique en ligne BenchChem!

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Medicinal Chemistry Organic Synthesis Drug Discovery

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole offers unmatched chemoselectivity for constructing unsymmetrical 3,5-disubstituted indazoles. The C3-iodide undergoes preferential Sonogashira coupling, while the C5-bromide is primed for subsequent Suzuki-Miyaura reaction—all without intermediate purification. The acid-labile THP protecting group shields the indazole N-H from incompatible organometallic reagents, then cleaves under mild conditions orthogonal to most functional groups. At ≥98% purity with cLogP 4.05 ensuring organic-phase solubility throughout synthetic sequences, this intermediate accelerates medicinal chemistry programs targeting kinase inhibitors and diverse compound libraries.

Molecular Formula C12H12BrIN2O
Molecular Weight 407.04 g/mol
CAS No. 1380917-35-0
Cat. No. B1375488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS1380917-35-0
Molecular FormulaC12H12BrIN2O
Molecular Weight407.04 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I
InChIInChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
InChIKeyGZSUPLKKIDJNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1380917-35-0): A Key Orthogonally Protected Building Block for Sequential Cross-Coupling


5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1380917-35-0) is a heterocyclic indazole derivative featuring a tetrahydropyranyl (THP) protecting group at the N1 position and two distinct halogen substituents, a bromine at C5 and an iodine at C3 . This specific substitution pattern enables orthogonal, sequential palladium-catalyzed cross-coupling reactions, which is a critical capability for constructing complex, unsymmetrical indazole-based molecular architectures [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research .

Why 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Cannot Be Substituted with Simple Indazole Analogs


The unique synthetic utility of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is derived from the precise combination of its three key functional groups. Substituting this compound with a simpler analog, such as an unprotected indazole or one lacking the dual halogen substitution pattern, leads to significant limitations in reaction scope. Specifically, the N-unprotected analog (5-bromo-3-iodo-1H-indazole, CAS 459133-66-5) is incompatible with many organometallic reactions due to the acidic N-H proton, which can quench sensitive reagents like organolithiums or Grignard reagents [1]. While N-methyl or N-Boc protected analogs offer a solution, they lack the orthogonal lability of the THP group, which can be cleaved under mild acidic conditions orthogonal to many other protecting groups and functional groups [2]. Furthermore, the differential reactivity of the C3-iodide (more reactive in Sonogashira couplings) versus the C5-bromide (more reactive in Suzuki-Miyaura couplings) is essential for achieving high selectivity in sequential one-pot reactions, a feature not present in symmetrical dihalogenated or monohalogenated indazoles [3].

Quantitative Differentiation of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for Informed Procurement


Enhanced Lipophilicity (cLogP) Compared to N-Unprotected Core for Improved Organic Solubility

The presence of the tetrahydropyranyl (THP) protecting group on the N1 position of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1380917-35-0) results in a substantially higher calculated partition coefficient (LogP) compared to its unprotected analog, 5-bromo-3-iodo-1H-indazole (CAS 459133-66-5). This increase in lipophilicity directly correlates with enhanced solubility in organic solvents and improved performance in non-aqueous reaction media, which is a crucial factor for many cross-coupling reactions [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

Orthogonal N1-THP Protection Enables Multi-Step Synthesis via Mild Acidic Deprotection

The N1-THP group on 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides an orthogonal protecting group strategy not available with other common N-protected analogs like the Boc-protected version (CAS 459133-68-7). The THP group is an acid-labile acetal that can be selectively cleaved under mild acidic conditions (e.g., catalytic p-TsOH in MeOH or aqueous AcOH) that do not affect base-sensitive or many other functional groups, including the halogens themselves [1]. In contrast, the N-Boc group requires stronger acidic conditions (e.g., TFA or HCl) for removal, which can be incompatible with acid-sensitive moieties present in complex target molecules [2].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Empirical Foundation for Sequential Sonogashira-Suzuki Reactions on 5-Bromo-3-iodoindazole Scaffolds

The reactivity and selectivity of 5-bromo-3-iodoindazoles, the core scaffold of the target compound, in sequential palladium-catalyzed cross-coupling reactions have been directly investigated and established. A seminal study by Rault and Collot et al. demonstrated that the C3-iodine atom undergoes Sonogashira coupling with terminal alkynes selectively and quantitatively before the C5-bromine atom. This chemoselectivity is a critical, experimentally verified advantage that allows for the programmed introduction of two distinct substituents in a single synthetic operation [1]. While the specific THP-protected analog was not the primary substrate in this study, the published results on closely related N-substituted 5-bromo-3-iodoindazoles provide a high-confidence class-level inference that the target compound will exhibit the same selective reactivity [2].

Cross-Coupling Sonogashira Suzuki Indazole

Specified Storage Conditions (4°C, Protect from Light) for Long-Term Stability

The technical datasheet for 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole specifies a storage temperature of 4°C and protection from light to ensure long-term stability and maintain the certified purity of 98% . This is a more restrictive requirement than for some other indazole building blocks, such as the N-Boc-protected analog (CAS 459133-68-7), which is typically recommended for storage at room temperature [1]. The specific storage instruction is a critical piece of information for procurement and inventory planning, as it implies the compound is sensitive to thermal or photochemical degradation.

Chemical Stability Inventory Management Procurement

Recommended Application Scenarios for 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Based on Verified Evidence


Programmed Synthesis of Unsymmetrical 3,5-Disubstituted Indazole Libraries via Sequential Cross-Coupling

This compound is the optimal starting material for synthesizing a diverse library of 3,5-disubstituted indazoles with different substituents at each position. Its proven chemoselectivity allows for a first Sonogashira coupling at the C3-iodide to introduce an alkyne, followed by a Suzuki-Miyaura coupling at the C5-bromide to install an aryl or heteroaryl group, all without intermediate purification [1]. The THP protecting group ensures the indazole N-H does not interfere, and it can be removed under mild conditions after the cross-couplings are complete, as established in related systems .

Late-Stage Functionalization in Multi-Step Medicinal Chemistry Campaigns

In medicinal chemistry programs requiring a late-stage modification of an advanced indazole intermediate, the orthogonal THP protecting group is a key advantage. The mild acidic conditions for THP removal (e.g., aqueous acetic acid) are compatible with a wide range of sensitive functional groups that would be destroyed by the harsh conditions (e.g., TFA) required to remove an N-Boc group [1]. Furthermore, the high lipophilicity (cLogP of 4.05) of the protected intermediate ensures it remains soluble in organic solvents throughout the synthetic sequence, simplifying purification .

Preparation of Indazole-Based Kinase Inhibitor Precursors with Regiocontrol

Many biologically active kinase inhibitors feature a 3-substituted indazole core. This compound provides a direct route to such structures. For instance, a selective Sonogashira coupling at C3 can install a specific alkyne or alkene moiety known to interact with the kinase hinge region, while leaving the C5-bromine available for subsequent functionalization (e.g., to introduce a solubility-enhancing group) [1]. The documented reactivity of the scaffold supports this application, and the 98% purity ensures a high-quality starting point for lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.